

BI-1950: A Potent and Selective LFA-1 Inhibitor for Immunomodulation

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Compound of Interest

Compound Name: BI-1950

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An In-depth Technical Guide on the Preclinical Profile of BI-1950

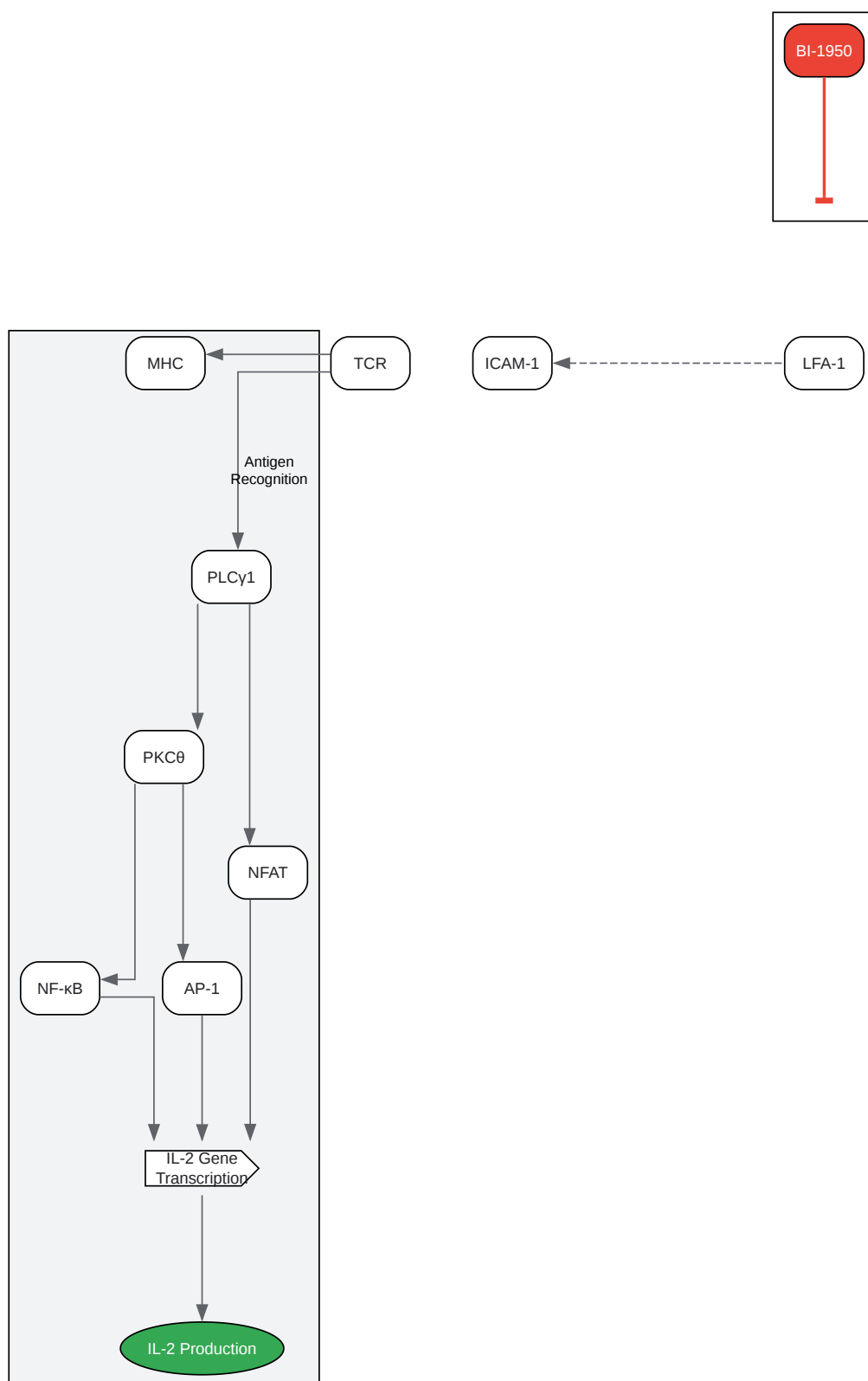
This document provides a comprehensive overview of the preclinical data available for **BI-1950**, a potent and selective inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the LFA-1/ICAM-1 interaction.

Introduction to BI-1950

BI-1950 is a small molecule inhibitor targeting Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin receptor on lymphocytes.^[1] LFA-1, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), are key players in immune cell function.^[1] The interaction between LFA-1 and ICAM-1 is crucial for T-cell activation, adhesion, and migration to sites of inflammation. By blocking this interaction, **BI-1950** offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Mechanism of Action and Signaling Pathway

BI-1950 functions by directly preventing the binding of ICAM-1 to LFA-1. This disruption of the LFA-1/ICAM-1 axis subsequently inhibits downstream signaling events, most notably the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and activation.^[1]



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Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of **BI-1950**.

Preclinical Efficacy Data

In Vitro Studies

BI-1950 demonstrates high potency and selectivity in in vitro assays.[\[1\]](#)

Parameter	Assay	Value
Binding Affinity	LFA-1/ICAM-1 Binding	KD = 9 nM
Functional Potency	IL-2 Production Inhibition (Human PBMCs)	IC50 = 3 nM
IL-2 Production Inhibition (Human Whole Blood)	IC50 = 120 nM	
Selectivity	vs. Mac-1 and β 1-integrin	>1000-fold
Human vs. Mouse LFA-1	>250-fold	
Negative Control	BI-9446 Affinity for LFA-1	> 1 μ M

In Vivo Studies

The in vivo efficacy of **BI-1950** was evaluated in a delayed-type hypersensitivity (DTH) mouse model.[\[1\]](#)

Parameter	Model	Result
Efficacy	Delayed-Type Hypersensitivity (DTH) in SCID mice	Full efficacy at 3 mg/kg (oral dose)
Effect	Dose-dependent inhibition of footpad swelling	-

Detailed Experimental Protocols

LFA-1/ICAM-1 Binding Assay (Flow Cytometry-Based)

This protocol is a representative method for assessing the binding of LFA-1 to ICAM-1.

Objective: To quantify the inhibition of LFA-1 and ICAM-1 binding by **BI-1950**.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Recombinant human ICAM-1-Fc chimera
- APC-conjugated anti-human Fcγ specific antibody
- **BI-1950** and vehicle control
- Assay Buffer: PBS with 0.5% BSA, 0.5mM MgCl₂, and 0.9mM CaCl₂
- Flow cytometer

Procedure:

- Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Compound Incubation: Pre-incubate PBMCs with varying concentrations of **BI-1950** or vehicle control for 30 minutes at 37°C.
- ICAM-1-Fc Complex Formation: Prepare ICAM-1-Fc complexes by mixing the ICAM-1-Fc chimera with the APC-conjugated anti-human Fcγ antibody and incubating on ice for 30 minutes.
- Binding Reaction: Add the ICAM-1-Fc complexes to the pre-incubated PBMCs and incubate for 1 hour on ice.
- Washing: Wash the cells twice with cold Assay Buffer to remove unbound complexes.
- Data Acquisition: Resuspend the cells in Assay Buffer and acquire data on a flow cytometer, gating on the lymphocyte population.
- Analysis: Determine the median fluorescence intensity (MFI) of the APC signal for each concentration of **BI-1950**. Calculate the K_D value by fitting the data to a suitable binding

curve.

IL-2 Production Inhibition Assay

This protocol describes a method to measure the effect of **BI-1950** on T-cell activation.

Objective: To determine the IC₅₀ of **BI-1950** for the inhibition of IL-2 production in human PBMCs and whole blood.

Materials:

- Human PBMCs or fresh human whole blood
- Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads
- **BI-1950** and vehicle control
- RPMI-1640 medium supplemented with 10% FBS
- Human IL-2 ELISA kit
- 96-well cell culture plates

Procedure:

- Cell Plating:
 - For PBMCs: Plate 2×10^5 cells per well in a 96-well plate.
 - For whole blood: Dilute blood 1:10 in RPMI-1640 medium and add to a 96-well plate.
- Compound Addition: Add serial dilutions of **BI-1950** or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- Stimulation: Add a stimulating agent (e.g., SEB at 1 µg/mL) to each well to induce T-cell activation and IL-2 production.
- Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

- Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
- ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Analysis: Plot the IL-2 concentration against the **BI-1950** concentration and determine the IC50 value using a four-parameter logistic curve fit.

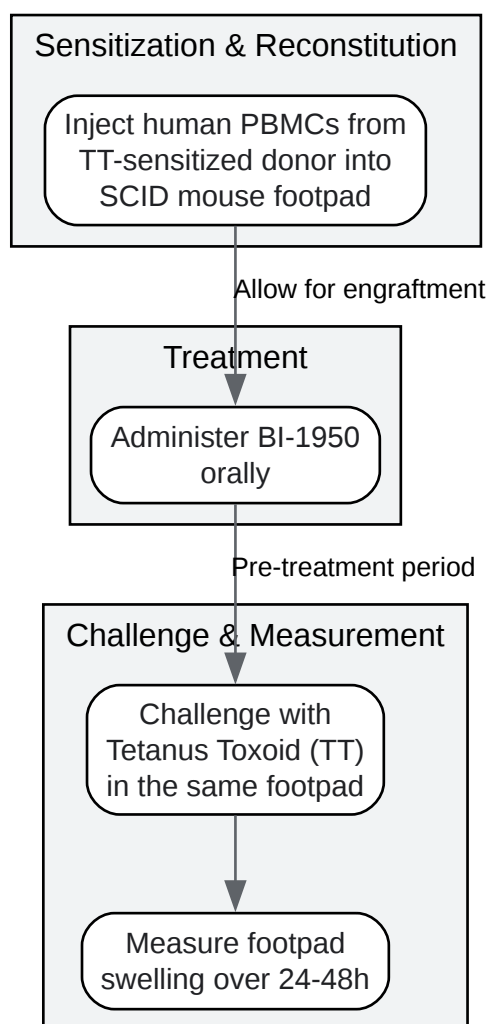
Delayed-Type Hypersensitivity (DTH) Mouse Model

This trans vivo model assesses the in vivo efficacy of **BI-1950** on a human T-cell mediated immune response.^[1]

Objective: To evaluate the dose-dependent effect of orally administered **BI-1950** on inhibiting footpad swelling in a DTH model.

Materials:

- Severe Combined Immunodeficient (SCID) mice
- Human PBMCs from a tetanus toxoid (TT) sensitized donor
- Tetanus toxoid (TT) antigen
- **BI-1950** formulated for oral administration
- Calipers for measuring footpad thickness



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Caption: Experimental workflow for the delayed-type hypersensitivity (DTH) mouse model.

Procedure:

- Reconstitution: Inject human PBMCs from a TT-sensitized donor into the footpad of SCID mice.
- Treatment: After allowing for PBMC engraftment, administer **BI-1950** orally at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group should be included.
- Challenge: A defined period after drug administration, challenge the mice by injecting tetanus toxoid into the same footpad where the PBMCs were injected.

- **Measurement:** Measure the thickness of the footpad using calipers at baseline (before challenge) and at regular intervals (e.g., 24 and 48 hours) post-challenge.
- **Analysis:** Calculate the change in footpad thickness for each treatment group. Compare the swelling in the **BI-1950** treated groups to the vehicle control group to determine the percentage of inhibition.

Pharmacokinetics and Safety Profile

BI-1950 exhibits an attractive drug metabolism and pharmacokinetic (DMPK) profile.^[1]

In Vitro ADME/Tox

Parameter	Assay	Value
Permeability	Caco-2 (A to B)	13 x 10 ⁻⁶ cm/s
Efflux	Caco-2 Efflux Ratio	2
Metabolic Stability	Human Liver Microsomes	13% QH
Mouse Liver Microsomes	12% QH	
Rat Liver Microsomes	6% QH	
Cardiotoxicity	hERG	6.7% inhibition @ 1 µM

In Vivo DMPK

Parameter	Mouse	Rat
Clearance (% QH)	5	1.1
Volume of Distribution (Vss) [L/kg]	1.3	2.7
Mean Residence Time (i.v.) [h]	7.2	6.5
Oral Bioavailability (F) [%]	154	21
i.v. dose: 1 mg/kg; p.o. dose: 10 mg/kg		

Conclusion

The preliminary studies on **BI-1950** reveal a potent and selective LFA-1 inhibitor with a promising preclinical profile. Its strong in vitro activity translates to in vivo efficacy in a relevant disease model. The favorable DMPK properties further support its potential as a therapeutic agent for immune-mediated disorders. Further investigation into the clinical utility of **BI-1950** is warranted.

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References

- 1. Pardon Our Interruption [opnme.com]
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